molecular formula C9H17NO2 B118857 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- CAS No. 158221-69-3

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-

Cat. No. B118857
M. Wt: 171.24 g/mol
InChI Key: WOQRXEWLPJYRPZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-, also known as L-menthol, is a cyclic terpene alcohol that is widely used in the food, cosmetics, and pharmaceutical industries. It is a colorless, crystalline solid that has a minty odor and taste. L-menthol is synthesized from natural sources such as peppermint oil or can be chemically synthesized.

Mechanism Of Action

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- exerts its biological effects through various mechanisms of action. It has been shown to activate the transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. This activation leads to the sensation of cooling and analgesia. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.

Biochemical And Physiological Effects

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to have antioxidant properties, reducing oxidative stress and preventing cellular damage. It has been shown to improve blood circulation and reduce blood pressure. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to have a positive effect on the digestive system, reducing nausea and vomiting.

Advantages And Limitations For Lab Experiments

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has several advantages as a lab reagent. It is readily available and easy to synthesize. It has a high yield and purity, making it ideal for use in experiments. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- is also relatively inexpensive compared to other lab reagents. However, 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- also has a low melting point, making it difficult to handle at high temperatures.

Future Directions

There are several future directions for research on 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-. One area of research is its potential use in cancer therapy. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to improve cognitive function and reduce anxiety, making it a potential candidate for the treatment of neurological disorders. Finally, 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-'s potential as a green solvent for chemical reactions should be explored further. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have low toxicity and biodegradability, making it a potential alternative to traditional solvents.

Synthesis Methods

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- can be synthesized from natural sources such as peppermint oil or can be chemically synthesized. The chemical synthesis of 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- involves the reaction of thymol with a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of distillation and crystallization steps. The yield of 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- is typically high, and the purity can be as high as 99%.

Scientific Research Applications

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been extensively studied for its various biological and pharmacological properties. It has been found to possess antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic properties. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been used to treat various ailments such as headaches, colds, coughs, and sore throats. It has also been used in the treatment of skin disorders such as acne, eczema, and psoriasis. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.

properties

CAS RN

158221-69-3

Product Name

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

WOQRXEWLPJYRPZ-SFYZADRCSA-N

Isomeric SMILES

CC(C)[C@H]1CCC[C@H](N1)C(=O)O

SMILES

CC(C)C1CCCC(N1)C(=O)O

Canonical SMILES

CC(C)C1CCCC(N1)C(=O)O

synonyms

2-Piperidinecarboxylicacid,6-(1-methylethyl)-,(2S-cis)-(9CI)

Origin of Product

United States

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